molecular formula C8H16ClNO B2517401 (1-(Aminomethyl)spiro[2.3]hexan-1-yl)methanol hydrochloride CAS No. 2225136-28-5

(1-(Aminomethyl)spiro[2.3]hexan-1-yl)methanol hydrochloride

Cat. No.: B2517401
CAS No.: 2225136-28-5
M. Wt: 177.67
InChI Key: DHYAWAHDRORBNF-UHFFFAOYSA-N
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Description

“(1-(Aminomethyl)spiro[2.3]hexan-1-yl)methanol hydrochloride” is a chemical compound with the CAS Number: 2225136-28-5 . It has a molecular weight of 177.67 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NO.ClH/c9-5-8(6-10)4-7(8)2-1-3-7;/h10H,1-6,9H2;1H . This code provides a unique identifier for the molecular structure of this compound.

Scientific Research Applications

  • Synthesis of Conformationally Rigid Amino Acids : A study by Yashin et al. (2019) discusses the synthesis of conformationally rigid amino acids, which are analogs of glutamic acid and lysine, using a compound structurally similar to (1-(Aminomethyl)spiro[2.3]hexan-1-yl)methanol hydrochloride. This research highlights the potential of such spiro-linked compounds in creating novel amino acids (Yashin et al., 2019).

  • Development of Spiro-Linked Compounds : Another paper by Yang et al. (2015) presents a three-component reaction involving α-amino acids, leading to the formation of spiro-linked compounds. This research demonstrates the utility of spiro compounds in synthesizing complex molecules (Yang et al., 2015).

  • Enantioselective Intramolecular Aminocarbonylation : Shinohara et al. (2003) reported the enantioselective intramolecular aminocarbonylation of alkenes using a spiro bis(isoxazoline) catalyst. This study provides insights into the use of spiro compounds in catalysis, particularly in achieving enantioselectivity (Shinohara et al., 2003).

  • Spiro Heterocyclization : A research by Tutynina et al. (2014) discusses spiro heterocyclization of pyrrolobenzoxazinetriones. This study highlights the chemical reactions involving spiro compounds, leading to the formation of novel heterocyclic structures (Tutynina et al., 2014).

  • Fluorescent Triazolyl Spirocyclic Oxindoles : Singh et al. (2014) describe the synthesis of fluorescent triazolyl spirocyclic oxindoles. This study illustrates the application of spiro compounds in creating fluorescent molecules, potentially useful in imaging and sensing technologies (Singh et al., 2014).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Properties

IUPAC Name

[2-(aminomethyl)spiro[2.3]hexan-2-yl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-5-8(6-10)4-7(8)2-1-3-7;/h10H,1-6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYAWAHDRORBNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC2(CN)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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